molecular formula C12H16N2 B1619419 N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine CAS No. 52972-61-9

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

Cat. No.: B1619419
CAS No.: 52972-61-9
M. Wt: 188.27 g/mol
InChI Key: QAJUUSZYZIUHQI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine is a synthetic indole alkaloid and a derivative of Gramine (N,N-Dimethyl-1H-indole-3-methanamine) . This compound is characterized by an additional methyl group on the indole nitrogen atom, which differentiates it from its parent molecule. The molecular formula is C12H16N2, and it has an average mass of 188.27 g/mol . Gramine and its analogs are of significant interest in neuroscience research due to their structural relationship to neurotransmitters like serotonin and endogenous compounds such as N,N-Dimethyltryptamine (DMT) . While gramine has been studied as an agonist for the adiponectin receptor 1 (AdipoR1), its close analogs are often investigated for their potential interactions with various serotonin receptors, particularly the 5-HT2A subtype . As a research chemical, its primary value lies in its use as a building block in medicinal chemistry and as a reference standard in pharmacological studies. Researchers utilize this compound to explore structure-activity relationships within the tryptamine and gramine chemical classes. It is essential for all studies involving cell cultures, enzymatic assays, and other in vitro applications. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N,N-dimethyl-1-(1-methylindol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-13(2)8-10-9-14(3)12-7-5-4-6-11(10)12/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJUUSZYZIUHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320479
Record name N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52972-61-9
Record name NSC360214
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Synthesis of N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate amines. For example, the reaction of N,N-dimethylformamide dimethyl acetal with various indole derivatives can yield the desired product through a series of nucleophilic substitutions and cyclization steps .

Bioactive Evaluation

Recent studies have evaluated the bioactivity of this compound and its derivatives against various cancer cell lines. The following table summarizes the antiproliferative activities of selected compounds derived from this structure:

Compound IDCancer Cell LineIC50 (μM)Mechanism of Action
7dHeLa0.52Induces apoptosis, inhibits tubulin polymerization
7dMCF-70.34Cell cycle arrest at G2/M phase
7dHT-290.86Inhibition of cell proliferation

This data indicates that compound 7d exhibits significant potency against multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanistic Studies

Mechanistic studies have shown that the compound induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the G2/M phase. Furthermore, it inhibits tubulin polymerization, which is consistent with the action of established chemotherapeutic agents like colchicine .

Anticancer Activity

The anticancer potential of this compound has been demonstrated in various studies:

  • Selective Cytotoxicity : Compounds derived from this structure have shown selective cytotoxicity against specific cancer types, including colon (HCT-116), lung (A549), and breast (MCF-7) cancers. For instance, a recent study indicated that derivatives exhibited IC50 values ranging from 7.1 μM to 11.9 μM against HCT-116 cells .
  • Cell Cycle Effects : The active derivatives cause significant cell cycle arrest at both S and G2/M phases, indicating their potential to disrupt normal cell division processes in cancer cells .

Case Studies

Several case studies illustrate the application of this compound in cancer research:

  • Study on GSK-3β Inhibition : A study demonstrated that derivatives of this compound effectively inhibited Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various cancers. The best inhibitors showed IC50 values less than 1 nM, highlighting their potential for therapeutic intervention .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Indole Core

Nitro-Substituted Derivatives
  • Synthesis: Prepared via condensation of 5-nitroindole-3-carboxaldehyde with dimethylamine (40% aqueous), yielding 60% as a yellow solid. NMR data (δ=11.71 ppm for NH, 2.22 ppm for N(CH₃)₂) confirm the structure . Biological Relevance: Nitro groups are often associated with antiparasitic or anticancer activity, though specific data for this compound are pending .
Methyl-Substituted Derivatives
  • Applications: Similar to the parent compound but with improved metabolic stability due to reduced oxidative susceptibility at the 5-position .
Dimethoxy-Substituted Derivatives
  • 1-(5,6-Dimethoxy-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS: 5446-82-2, C₁₃H₁₈N₂O₂, MW: 234.30 g/mol):
    • Key Features : Methoxy groups at the 5- and 6-positions enhance electron density and solubility.
    • Implications : Increased polarity may improve bioavailability compared to the parent compound .

Heterocyclic Analogs with Shared Pharmacophores

Imidazo[2,1-b]thiazole Derivatives
  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a, C₁₈H₂₀N₂O₂S, MW: 352.43 g/mol): Activity: Potent COX-2 inhibitor (IC₅₀ = 0.08 µM, selectivity index = 313.7) due to the methylsulfonylphenyl group, which mimics COX-2’s arachidonic acid binding pocket . Structural Insight: Replacement of indole with imidazothiazole retains the dimethylamino group, critical for hydrogen bonding with COX-2’s Arg513 .
Imidazo[1,2-a]pyridine Derivatives
  • N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine (Derivatives 4a-l):
    • Activity : Antimicrobial agents with efficacy against E. coli, S. aureus, and C. albicans. Compound 4b (aryl = 4-chlorophenyl) showed the highest activity .
    • Design Rationale : The imidazopyridine core provides planar rigidity, enhancing interactions with microbial enzymes .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP* Key Substituents Biological Activity
Parent Compound C₁₂H₁₆N₂ 188.27 ~2.1 1-Methylindole Template for further analogs
5-Nitro Derivative C₁₁H₁₃N₃O₂ 219.24 ~1.8 5-Nitroindole Potential DNA/G4-targeting
Imidazothiazole 6a C₁₈H₂₀N₂O₂S 352.43 ~3.5 Imidazothiazole, methylsulfonyl COX-2 inhibition (IC₅₀: 0.08 µM)
5-Methylindole C₁₂H₁₆N₂ 188.27 ~2.4 5-Methylindole Improved metabolic stability

*Estimated using fragment-based methods.

Biological Activity

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by its structural features that enable it to participate in various biochemical reactions. Notably, it acts as a methylating agent , influencing cellular processes through methylation of biomolecules such as DNA, RNA, and proteins. This methylation can alter gene expression and signal transduction pathways, impacting cellular metabolism and function.

PropertyDescription
Methylating AgentFacilitates methylation of acids, amines, and nucleic acids
Cellular ImpactAlters gene expression and cellular signaling
Interaction with EnzymesCan act as enzyme inhibitors or activators

The compound's mechanism of action primarily involves binding to specific biomolecules, leading to the modulation of enzymatic activities. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in the metabolism of tryptophan. Inhibition of IDO can have significant implications for cancer therapy and immune regulation .

Case Study: Inhibition of IDO

In a study evaluating the inhibitory effects on IDO, this compound demonstrated a notable reduction in enzyme activity, suggesting potential utility in cancer immunotherapy. The IC50 value was determined through in vitro assays, providing quantitative measures of its efficacy against IDO.

3. Therapeutic Applications

Due to its biological activity, this compound has potential applications in various therapeutic areas:

  • Cancer Treatment : Its ability to inhibit IDO positions it as a candidate for enhancing anti-tumor immunity.
  • Neuroprotection : Indole derivatives are often studied for neuroprotective properties; thus, this compound may contribute positively in neurodegenerative disease models.
  • Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antibacterial properties, suggesting further exploration for potential antimicrobial applications .

4. Research Findings

Recent studies have highlighted the compound's effectiveness across different biological models:

Table 2: Summary of Research Findings

Study FocusFindingsReference
Enzyme InhibitionSignificant inhibition of IDO activity
Antiproliferative ActivityEffective against various cancer cell lines (HeLa, MCF-7)
Antioxidant EffectsPotential protective effects against oxidative stress

5.

This compound exhibits significant biological activity through its role as a methylating agent and enzyme inhibitor. Its potential therapeutic applications in cancer treatment and neuroprotection warrant further investigation. Continued research into this compound could lead to the development of novel pharmacological agents with diverse applications in medicine.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine and its analogues?

The compound is typically synthesized via reductive amination or Mannich-type reactions. A general method involves reacting 1-methylindole derivatives with formaldehyde and dimethylamine under controlled conditions. For example, analogues like 1-benzyl-3-(piperidin-1-ylmethyl)-1H-indole are prepared by reacting 1-methylindole with formaldehyde and secondary amines (e.g., piperidine), yielding products as oils or crystalline solids after purification . Spectral validation (e.g., 13C^{13}\text{C} NMR, HRMS) is critical to confirm structural integrity, with characteristic peaks for the dimethylamino group (~δ 44–54 ppm) and indole backbone .

Basic: What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents on the indole ring and dimethylamino group. For instance, the methyl group on the indole nitrogen resonates at δ ~3.8 ppm in 1H^{1}\text{H} NMR, while the methyl groups on the amine appear as singlets at δ ~2.1–2.3 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+^+ for C11_{11}H15_{15}N2_2: calcd 175.12, observed 175.11) .
  • X-ray Crystallography : Resolves stereochemical uncertainties in analogues, though limited data exists for the parent compound .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

While specific toxicity data is sparse, general precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides) .
  • Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact.
  • Fire Safety : Use dry chemical or alcohol-resistant foam for fires, as combustion releases carbon monoxide .

Intermediate: How does the compound interact with biological targets, and what pharmacological models are suitable for studying its activity?

The indole scaffold and dimethylamino group suggest potential interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). In vitro assays, such as radioligand binding studies, can screen for affinity at these targets. For example, structurally similar compounds exhibit activity as c-MYC G-quadruplex stabilizers, implying anticancer potential . Computational docking (e.g., AutoDock Vina) may predict binding modes to receptors like 5-HT2A_{2A} .

Intermediate: How stable is this compound under varying pH and temperature conditions?

Limited stability data exists, but analogues with similar structures remain stable at room temperature when stored in inert atmospheres. Decomposition occurs above 150°C, releasing hazardous gases (e.g., CO, NOx_x). Stability in aqueous solutions is pH-dependent: acidic conditions may protonate the dimethylamino group, altering solubility .

Advanced: How can researchers resolve contradictions in reported spectral data for synthetic intermediates?

Discrepancies in 13C^{13}\text{C} NMR or melting points may arise from:

  • Solvent Effects : DMSO-d6_6 vs. CDCl3_3 shifts (e.g., indole C3 carbon at δ 110–120 ppm).
  • Polymorphism : Crystalline vs. amorphous forms affecting melting points. Cross-validation using multiple techniques (e.g., IR, TGA) and referencing high-purity standards (e.g., ≥95% by HPLC) is advised .

Advanced: What strategies optimize the synthesis of novel analogues with enhanced bioactivity?

  • Scaffold Modifications : Introduce electron-withdrawing groups (e.g., nitro at C5) to modulate electronic properties .
  • Side-Chain Variations : Replace dimethylamine with piperazine or morpholine to alter pharmacokinetics .
  • Green Chemistry : Use microwave-assisted synthesis to reduce reaction times and improve yields .

Advanced: How can computational modeling predict the compound’s interaction with DNA or protein targets?

  • Molecular Dynamics (MD) : Simulate binding to DNA G-quadruplexes (e.g., c-MYC promoter) to assess stabilization.
  • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability .

Advanced: What methodologies assess environmental persistence and ecotoxicological risks?

No ecological data is currently available. Proposed approaches include:

  • Biodegradation Assays : OECD 301F to evaluate microbial degradation in water/soil.
  • QSAR-ECOSAR : Predict toxicity to aquatic organisms using structural alerts .

Expert-Level: How can researchers address gaps in mechanistic data for this compound’s biological activity?

  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated cell lines.
  • CRISPR Screening : Knockout candidate receptors (e.g., GPCRs) to validate targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine
Reactant of Route 2
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N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

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